molecular formula C12H12N2OS B15082024 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one

Cat. No.: B15082024
M. Wt: 232.30 g/mol
InChI Key: DDFHUBUSROEQQY-UHFFFAOYSA-N
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Description

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a thioxoimidazolidinone core with phenyl and prop-2-en-1-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenyl-substituted isothiocyanate with an allylamine derivative, followed by cyclization to form the thioxoimidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The phenyl and prop-2-en-1-yl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxoimidazolidinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and prop-2-en-1-yl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1-(prop-2-en-1-yl)-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-thione: Contains an additional thione group.

    3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-amine: Features an amine group instead of a ketone.

Uniqueness

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenyl and prop-2-en-1-yl groups, along with the thioxoimidazolidinone core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

3-phenyl-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H12N2OS/c1-2-8-13-9-11(15)14(12(13)16)10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

DDFHUBUSROEQQY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC(=O)N(C1=S)C2=CC=CC=C2

Origin of Product

United States

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